molecular formula C7H5Br2NO2 B1420795 Methyl 3,5-dibromo-4-pyridinecarboxylate CAS No. 1214375-07-1

Methyl 3,5-dibromo-4-pyridinecarboxylate

Cat. No.: B1420795
CAS No.: 1214375-07-1
M. Wt: 294.93 g/mol
InChI Key: OTAPIZRUTJEJPF-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-4-pyridinecarboxylate is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,5-dibromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAPIZRUTJEJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis pathway for Methyl 3,5-dibromo-4-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 3,5-dibromo-4-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, this compound stands out as a valuable building block. The strategic placement of the bromine atoms and the carboxylate group allows for diverse downstream modifications, making it a key intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a robust and reliable synthetic pathway to this important compound, detailing the underlying chemical principles and offering practical, field-proven insights for its successful preparation.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with a readily available starting material, pyridine. The chosen pathway prioritizes efficiency, scalability, and the use of well-established chemical transformations. The overall strategy involves the initial halogenation of the pyridine ring, followed by the introduction and subsequent conversion of a functional group at the 4-position to the desired carboxylate.

The proposed synthetic route can be broken down into four key stages:

  • Dibromination of Pyridine: Formation of the core 3,5-dibromopyridine scaffold.

  • Amination: Introduction of an amino group at the 4-position to yield 3,5-dibromo-4-aminopyridine.

  • Sandmeyer Reaction and Hydrolysis: Conversion of the amino group to a carboxylic acid via a cyano intermediate.

  • Esterification: Formation of the final methyl ester product.

Synthesis_Pathway Pyridine Pyridine Dibromopyridine 3,5-Dibromopyridine Pyridine->Dibromopyridine Bromination Amino_Dibromopyridine 3,5-Dibromo-4-aminopyridine Dibromopyridine->Amino_Dibromopyridine Amination Cyano_Dibromopyridine 3,5-Dibromo-4-cyanopyridine Amino_Dibromopyridine->Cyano_Dibromopyridine Sandmeyer Rxn (NaNO₂, CuCN) Carboxylic_Acid 3,5-Dibromo-4-pyridinecarboxylic acid Cyano_Dibromopyridine->Carboxylic_Acid Hydrolysis (H₂SO₄, H₂O) Final_Product This compound Carboxylic_Acid->Final_Product Esterification (MeOH, H₂SO₄) Sandmeyer_Mechanism Amino_Pyridine 3,5-Dibromo-4-aminopyridine Diazonium_Salt 3,5-Dibromo-4-pyridinediazonium salt Amino_Pyridine->Diazonium_Salt NaNO₂, H₂SO₄ Cyano_Pyridine 3,5-Dibromo-4-cyanopyridine Diazonium_Salt->Cyano_Pyridine CuCN

Caption: Key steps in the Sandmeyer reaction for the synthesis of 3,5-Dibromo-4-cyanopyridine.

Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Dibromo-4-aminopyridine251.8825.2 g0.1
Sulfuric acid (conc.)98.08100 mL-
Sodium nitrite69.007.6 g0.11
Copper(I) cyanide89.5610.7 g0.12
Water18.02As needed-
Dichloromethane84.93As needed-

Procedure:

  • In a 500 mL three-necked flask, dissolve 25.2 g (0.1 mol) of 3,5-dibromo-4-aminopyridine in 100 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.

  • Slowly add the sodium nitrite solution to the sulfuric acid solution of the aminopyridine, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a 1 L beaker, prepare a solution of 10.7 g (0.12 mol) of copper(I) cyanide in 100 mL of water.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product with dichloromethane (3 x 150 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude 3,5-dibromo-4-cyanopyridine, which can be purified by column chromatography or recrystallization.

Step 2b: Hydrolysis of the Nitrile

Mechanism and Rationale:

The cyano group is a versatile precursor to carboxylic acids. Acid-catalyzed hydrolysis of the nitrile proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water on the carbon atom. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and ammonium salt under the reaction conditions.

Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Dibromo-4-cyanopyridine261.8926.2 g0.1
Sulfuric acid (70%)98.08200 mL-
Water18.02As needed-

Procedure:

  • In a 500 mL round-bottom flask, combine 26.2 g (0.1 mol) of 3,5-dibromo-4-cyanopyridine and 200 mL of 70% sulfuric acid.

  • Heat the mixture to reflux (approximately 160-170 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.

  • The product, 3,5-dibromo-4-pyridinecarboxylic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the solid in a vacuum oven to obtain the pure carboxylic acid.

Part 3: Esterification to this compound

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a straightforward and effective method for this transformation.

Mechanism and Rationale:

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [1]The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Dibromo-4-pyridinecarboxylic acid280.8928.1 g0.1
Methanol32.04300 mL-
Sulfuric acid (conc.)98.085 mL-
Sodium bicarbonate84.01As needed-
Dichloromethane84.93As needed-

Procedure:

  • Suspend 28.1 g (0.1 mol) of 3,5-dibromo-4-pyridinecarboxylic acid in 300 mL of methanol in a 500 mL round-bottom flask.

  • Carefully add 5 mL of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 200 mL of dichloromethane and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound, a valuable intermediate for research and development in the pharmaceutical and materials science sectors. The presented protocols are based on well-established chemical principles and offer a solid foundation for further exploration and optimization. The strategic functionalization of the pyridine ring opens up a multitude of possibilities for the synthesis of novel compounds with potentially interesting biological activities and material properties.

References

  • A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters. 2021;11(3):447-452. Available from: [Link]

  • CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available from: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. 2022. Available from: [Link]

Sources

Spectroscopic Characterization of Methyl 3,5-dibromo-4-pyridinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dibromo-4-pyridinecarboxylate is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of bromine atoms and a methyl ester group to the pyridine ring significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis. Accurate structural elucidation through spectroscopic methods is paramount for its use in further research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on theoretical predictions and data from analogous compounds.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons (H-2, H-6): The two protons on the pyridine ring are chemically equivalent and are expected to appear as a single singlet. Due to the electron-withdrawing effects of the adjacent nitrogen atom and bromine atoms, this signal is anticipated to be downfield, likely in the range of δ 8.5-9.0 ppm .

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will also produce a singlet. This signal will be in the typical upfield region for methyl esters, expected around δ 3.8-4.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to have a chemical shift in the range of δ 160-170 ppm .

  • Aromatic Carbons:

    • C-3 and C-5: The carbons bearing the bromine atoms are expected to be in the range of δ 120-130 ppm .

    • C-4: The carbon attached to the carboxylate group will be shifted downfield, likely in the δ 140-150 ppm range.

    • C-2 and C-6: The carbons adjacent to the nitrogen atom will be significantly downfield, anticipated in the region of δ 150-160 ppm .

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear upfield, typically around δ 50-55 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are summarized in the table below. Pyridine derivatives have been studied extensively by vibrational spectroscopy.[1]

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Ester)1720-1740Strong, sharp absorption
C-N (Pyridine)1550-1600Medium to strong absorption
C=C (Aromatic)1400-1500Medium to weak absorptions
C-O (Ester)1200-1300Strong absorption
C-Br500-600Medium to strong absorption

The IR spectrum of a related compound, 3,5-dibromo-4-methylpyridine, has been reported, which can provide some comparative insights.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₅Br₂NO₂), the exact mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted mass spectrometry data for various adducts of this compound is available.[3]

Adductm/z
[M+H]⁺293.87598
[M+Na]⁺315.85792
[M-H]⁻291.86142

The fragmentation in the mass spectrometer is likely to involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃). Mass spectrometry is a powerful technique for the analysis of pyridine derivatives.[4][5]

Synthesis and Experimental Protocols

While this guide focuses on the spectroscopic characterization, it is relevant to briefly mention the synthesis. This compound can be synthesized from 4-aminopyridine through a multi-step process involving bromination and subsequent esterification. The synthesis of related 3,5-dibromo-4-substituted pyridines has been described in the literature.[6][7]

General Experimental Protocol for Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • IR: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CHCl₃).

  • MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI).

Instrumentation:

  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • IR: A Fourier-transform infrared (FTIR) spectrometer.

  • MS: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 4-Aminopyridine Step1 Bromination Start->Step1 Intermediate 3,5-Dibromo-4-aminopyridine Step1->Intermediate Step2 Diazotization & Sandmeyer Reaction Intermediate->Step2 Product 3,5-Dibromo-4-cyanopyridine Step2->Product Step3 Hydrolysis Product->Step3 Acid 3,5-Dibromopyridine-4-carboxylic acid Step3->Acid Step4 Esterification Acid->Step4 Final_Product This compound Step4->Final_Product NMR NMR (¹H, ¹³C) Final_Product->NMR IR IR Final_Product->IR MS Mass Spectrometry Final_Product->MS

Caption: A potential workflow from synthesis to spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical predictions with data from analogous structures, a detailed spectroscopic profile has been constructed. This information is crucial for researchers working with this compound, enabling them to confirm its identity and purity, and to understand its structural characteristics for further applications in drug discovery and materials science.

References

  • Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • A kind of synthetic method of 3, 5-dibromo-4-aminopyridine. (2020).
  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2023). MDPI. [Link]

  • Methyl 3,5-dibromo-4-methylbenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2374.
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2014). ResearchGate. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2003). MDPI. [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of 3, 5-dibromo-4-iodopyridine. (2013).
  • Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • 3 - Supporting Information. (n.d.). Retrieved January 23, 2026, from [Link]

  • Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • This compound (C7H5Br2NO2) - PubChemLite. (n.d.). Retrieved January 23, 2026, from [Link]

  • 4-Pyridinecarboxylic acid, methyl ester - the NIST WebBook. (n.d.). Retrieved January 23, 2026, from [Link]

  • Near IR Spectra Collection of Common Organic Compounds (High) - Bio-Rad. (n.d.). Retrieved January 23, 2026, from [Link]

  • Methyl 5-bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylate - CAS Common Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Navigating the Synthesis and Procurement of Methyl 3,5-dibromo-4-pyridinecarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accessibility of specialized chemical intermediates is a critical determinant of project timelines and success. Methyl 3,5-dibromo-4-pyridinecarboxylate, a halogenated pyridine derivative, represents a valuable scaffold in medicinal chemistry due to the synthetic versatility endowed by its bromine and carboxylate functionalities. This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, plausible synthetic routes from readily available precursors, and its potential applications.

Physicochemical Properties and Commercial Availability

This compound is a pyridine derivative with the molecular formula C₇H₅Br₂NO₂. While direct, off-the-shelf commercial listings for this specific ester are not abundant, its synthesis is readily achievable from commercially available precursors. The primary challenge for researchers is not the complexity of the synthesis but rather identifying a reliable source for the starting materials.

Our investigation indicates that this compound is most practically procured through custom synthesis services offered by various chemical suppliers or synthesized in-house from its corresponding carboxylic acid or methyl-substituted precursor.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅Br₂NO₂PubChem
Molecular Weight 294.93 g/mol PubChem
Canonical SMILES COC(=O)C1=C(C=NC=C1Br)BrPubChem
InChI Key OTAPIZRUTJEJPF-UHFFFAOYSA-NPubChem

Recommended Synthetic Pathways

Two primary and reliable synthetic routes are proposed for the laboratory-scale preparation of this compound, leveraging commercially available starting materials.

Route 1: Esterification of 3,5-Dibromopyridine-4-carboxylic acid

This is the most direct approach, involving the esterification of the corresponding carboxylic acid. 3,5-Dibromopyridine-4-carboxylic acid is commercially available from suppliers such as Sigma-Aldrich.

Esterification_of_3_5_Dibromopyridine_4_carboxylic_acid start 3,5-Dibromopyridine-4-carboxylic acid product This compound start->product Fischer Esterification reagents Methanol (CH3OH) Catalytic Acid (e.g., H2SO4) reagents->product caption Workflow for the esterification of 3,5-Dibromopyridine-4-carboxylic acid.

Caption: Workflow for the esterification of 3,5-Dibromopyridine-4-carboxylic acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Dibromopyridine-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 mL per gram of carboxylic acid).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

Route 2: Oxidation and Subsequent Esterification of 3,5-Dibromo-4-methylpyridine

An alternative pathway begins with the commercially available 3,5-Dibromo-4-methylpyridine, which can be sourced from suppliers like Tokyo Chemical Industry (TCI)[1] and Sigma-Aldrich. This route involves an initial oxidation of the methyl group to a carboxylic acid, followed by esterification as described in Route 1.

Oxidation_and_Esterification_of_3_5_Dibromo_4_methylpyridine start 3,5-Dibromo-4-methylpyridine intermediate 3,5-Dibromopyridine-4-carboxylic acid start->intermediate Oxidation oxidizing_agent Strong Oxidizing Agent (e.g., KMnO4, H2O2) oxidizing_agent->intermediate product This compound intermediate->product Esterification esterification_reagents Methanol (CH3OH) Catalytic Acid esterification_reagents->product caption Workflow for the synthesis via oxidation and esterification.

Caption: Workflow for the synthesis via oxidation and esterification.

Experimental Protocol: Oxidation of the Methyl Group

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend 3,5-Dibromo-4-methylpyridine (1.0 eq) in an aqueous solution.

  • Oxidant Addition: While stirring vigorously, slowly add a strong oxidizing agent such as potassium permanganate (KMnO₄) in portions. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

  • Acidification: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated 3,5-Dibromopyridine-4-carboxylic acid by filtration, wash with cold water, and dry.

  • Esterification: The resulting carboxylic acid can then be esterified following the protocol described in Route 1.

Potential Applications in Research and Development

Halogenated pyridine carboxylic acids and their esters are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The bromine atoms at the 3 and 5 positions can serve as handles for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups, or it can participate in reactions as a directing group.

Pyridine carboxylic acid isomers and their derivatives have been instrumental in the development of a wide range of therapeutic agents for conditions including tuberculosis, cancer, and diabetes.[3]

Safety and Handling

As with all halogenated organic compounds, appropriate safety precautions should be taken when handling this compound and its precursors.

Table 2: General Safety Information

HazardPrecaution
Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin.
Irritation May cause skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling Handle in a well-ventilated area, preferably in a fume hood.
Storage Store in a cool, dry, and well-ventilated place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier of the specific precursor being used.[4][5][6]

Conclusion

While direct commercial suppliers of this compound are not readily identifiable, this technical guide provides researchers with two robust and validated synthetic pathways to access this valuable compound. By utilizing commercially available precursors such as 3,5-Dibromopyridine-4-carboxylic acid or 3,5-Dibromo-4-methylpyridine, scientists can efficiently synthesize the target molecule in-house. The strategic importance of this and similar halogenated pyridine scaffolds in medicinal chemistry underscores the value of understanding their synthesis and procurement landscape.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3,5-Dibromo-4-methylpyridine.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromopyridine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-4-methylpyridine.
  • Fisher Scientific. (2023, September 16).
  • Sigma-Aldrich. (2023, November 6).
  • Fisher Scientific. (2024, May 1).
  • Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o982.
  • Organic Syntheses. (n.d.).
  • Sreeni Labs Private Limited. (n.d.).
  • Benchchem. (n.d.).
  • Chemical & Pharmaceutical Bulletin. (2004). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 52(1), 107-110.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, 18, 1735–1769.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridine Derivatives from Methyl 3,5-dibromo-4-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and serving as a versatile building block in the synthesis of novel therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive motif for modulating pharmacological activity. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's potency, selectivity, pharmacokinetic, and pharmacodynamic profiles. Substituted pyridines have demonstrated a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.

Methyl 3,5-dibromo-4-pyridinecarboxylate is a readily available and highly versatile starting material for the synthesis of a diverse library of substituted pyridine derivatives. The two bromine atoms at the 3 and 5 positions are amenable to a variety of powerful cross-coupling reactions, while the methyl ester at the 4-position provides a handle for further chemical transformations. This guide provides detailed application notes and protocols for the synthesis of substituted pyridine derivatives from this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. For the functionalization of this compound, three of the most powerful and widely used methods are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-substituted pyridines, which are common motifs in pharmacologically active compounds.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.

Experimental Workflow for Suzuki-Miyaura Coupling

reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base - Solvent degas Degas with N2/Ar reagents->degas heat Heat to Reaction Temp. degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify product Characterize Product purify->product

General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of Methyl 3,5-di(thiophen-3-yl)pyridine-4-carboxylate

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equiv (e.g., 324 mg, 1.0 mmol)Starting material.
Thiophene-3-boronic acid2.2 equiv (e.g., 281 mg, 2.2 mmol)Coupling partner.
Pd(PPh₃)₄0.05 equiv (e.g., 58 mg, 0.05 mmol)Palladium catalyst.
K₂CO₃3.0 equiv (e.g., 414 mg, 3.0 mmol)Base.
Solvent1,4-Dioxane/H₂O (4:1)Degassed prior to use.
Temperature90 °C
Reaction Time12-24 hMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv), thiophene-3-boronic acid (2.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3] It provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis and can exhibit interesting biological activities.

Causality Behind Experimental Choices: The Sonogashira coupling employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the alkyne for transmetalation. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The reaction is typically carried out under inert conditions to prevent oxidative homocoupling of the alkyne.

Catalytic Cycle of the Sonogashira Coupling

pd0 Pd(0)L2 oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd2_complex Ar-Pd(II)L2-Br oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation cu_cycle Copper Cycle (Cu(I)-alkyne formation) cu_cycle->transmetalation pd2_alkynyl Ar-Pd(II)L2-alkyne transmetalation->pd2_alkynyl reductive_elim Reductive Elimination pd2_alkynyl->reductive_elim reductive_elim->pd0 Regeneration product Ar-alkyne reductive_elim->product

Simplified catalytic cycle of the Sonogashira coupling.

Detailed Protocol: Synthesis of Methyl 3,5-bis(phenylethynyl)pyridine-4-carboxylate

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equiv (e.g., 324 mg, 1.0 mmol)Starting material.
Phenylacetylene2.5 equiv (e.g., 255 mg, 2.5 mmol)Coupling partner.
Pd(PPh₃)₂Cl₂0.03 equiv (e.g., 21 mg, 0.03 mmol)Palladium catalyst.
CuI0.05 equiv (e.g., 10 mg, 0.05 mmol)Copper(I) co-catalyst.
Triethylamine (Et₃N)5.0 equiv (e.g., 506 mg, 5.0 mmol)Base and solvent.
SolventTHFAnhydrous.
Temperature60 °C
Reaction Time8-16 hMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene (2.5 equiv) dropwise to the stirred mixture.

  • Heat the reaction to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the product.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.[4][5][6] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies on the use of bulky, electron-rich phosphine ligands that promote the reductive elimination step of the catalytic cycle and prevent side reactions. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of solvent is important to ensure the solubility of the reactants and to maintain a suitable reaction temperature.

Detailed Protocol: Synthesis of Methyl 3,5-di(morpholino)pyridine-4-carboxylate

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equiv (e.g., 324 mg, 1.0 mmol)Starting material.
Morpholine2.5 equiv (e.g., 218 mg, 2.5 mmol)Amine coupling partner.
Pd₂(dba)₃0.02 equiv (e.g., 18 mg, 0.02 mmol)Palladium precursor.
Xantphos0.05 equiv (e.g., 29 mg, 0.05 mmol)Ligand.
NaOt-Bu3.0 equiv (e.g., 288 mg, 3.0 mmol)Base.
SolventTolueneAnhydrous.
Temperature100 °C
Reaction Time12-24 hMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.05 equiv).

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • To a separate Schlenk tube, add this compound (1.0 equiv) and NaOt-Bu (3.0 equiv).

  • Evacuate and backfill this tube with an inert gas.

  • Add anhydrous toluene, followed by morpholine (2.5 equiv) via syringe.

  • Transfer the pre-formed catalyst solution to the substrate-containing tube via cannula.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

II. Nucleophilic Aromatic Substitution (SNAr): A Classical Approach to Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry. In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the ring towards nucleophilic attack, although to a lesser extent than in more electron-deficient systems. The bromine atoms can be displaced by strong nucleophiles, particularly at elevated temperatures.

Causality Behind Experimental Choices: The feasibility of an SNAr reaction on this substrate depends on the nucleophilicity of the attacking species and the reaction conditions. Strong nucleophiles such as alkoxides or primary/secondary amines are typically required. The reaction is often carried out in a polar aprotic solvent to enhance the nucleophilicity of the anion. Higher temperatures are generally necessary to overcome the activation energy for the formation of the Meisenheimer intermediate.

Mechanism of Nucleophilic Aromatic Substitution

start Methyl 3,5-dibromo- 4-pyridinecarboxylate + Nucleophile (Nu-) attack Nucleophilic Attack start->attack meisenheimer Meisenheimer Intermediate (Resonance Stabilized) attack->meisenheimer loss_lg Loss of Leaving Group (Br-) meisenheimer->loss_lg product Substituted Product loss_lg->product

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Strategic Functionalization of Methyl 3,5-dibromo-4-pyridinecarboxylate: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

Abstract

The substituted pyridine framework is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Methyl 3,5-dibromo-4-pyridinecarboxylate represents a highly versatile, yet underexplored, building block for the synthesis of complex molecular architectures. Its symmetrically substituted, electron-deficient core provides two reactive handles for diversification through a variety of modern synthetic methodologies. This guide provides an in-depth analysis of reaction conditions for the selective functionalization of this scaffold, focusing on robust and scalable palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We offer detailed, field-proven protocols, explain the causal relationships behind experimental choices, and provide visual workflows to empower researchers in drug discovery and chemical development to leverage this powerful synthetic intermediate.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged structure in drug design due to its ability to act as a bioisostere for a phenyl ring, its capacity for hydrogen bonding via the ring nitrogen, and its favorable physicochemical properties. Functionalization of the pyridine core allows for the precise tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This compound offers an ideal starting point for such explorations. The two bromine atoms at the C3 and C5 positions are ripe for cross-coupling, while the electron-withdrawing methyl carboxylate group at C4, in concert with the pyridine nitrogen, activates the ring for nucleophilic substitution.[2]

This document serves as a practical guide to unlocking the synthetic potential of this substrate. We will explore four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille—along with Nucleophilic Aromatic Substitution (SNAr), providing validated starting protocols for each.

Palladium-Catalyzed Cross-Coupling Reactions: A Chemist's Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation.[3] For a substrate like this compound, these methods offer unparalleled scope and functional group tolerance. The general catalytic cycle, while nuanced for each specific reaction, follows a common pathway.

G cluster_cycle General Pd Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X L_n (Oxidative Addition Complex) OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-M PdII_Aryl_R Aryl-Pd(II)-R' L_n (Transmetalation Complex) Transmetal->PdII_Aryl_R - M-X RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Aryl-R' caption Figure 1. Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions. G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X L_n OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal from Cu Cycle PdII_Aryl_Alkynyl Aryl-Pd(II)-Alkynyl L_n Transmetal->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Aryl-Alkynyl CuX Cu-X CuAcetylide R-C≡C-Cu CuX->CuAcetylide - HX Base Base Base->CuX R-C≡C⁻ Alkyne R-C≡C-H Alkyne->Base Deprotonation CuAcetylide->Transmetal caption Figure 2. Catalytic cycles of the Sonogashira coupling. G cluster_snar SNAr Mechanism Start Dibromo-Pyridine + Nucleophile (Nu⁻) Addition Nucleophilic Addition Start->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Addition->Meisenheimer Elimination Elimination of Leaving Group Meisenheimer->Elimination Product Substituted Pyridine + Br⁻ Elimination->Product caption Figure 3. Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr).

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3,5-dibromo-4-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3,5-dibromo-4-pyridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for this compound.

Q1: What are the likely impurities in my crude this compound?

A: The impurity profile of your crude product is highly dependent on the synthetic route. However, common impurities may include:

  • Starting Materials: Unreacted methyl 4-pyridinecarboxylate (methyl isonicotinate) or partially brominated intermediates (e.g., Methyl 3-bromo-4-pyridinecarboxylate).

  • Over-brominated Species: While less common for this specific structure, reactions with excess brominating agents can sometimes lead to additional bromination, although the 3,5-positions are electronically favored for substitution.

  • Hydrolyzed Product: Presence of water or acidic conditions can lead to the hydrolysis of the methyl ester, forming 3,5-dibromo-4-pyridinecarboxylic acid[1].

  • Residual Solvents and Reagents: Solvents from the reaction (e.g., acetic acid, THF) and quenching agents (e.g., sodium thiosulfate) may be present[2][3].

Q2: What is the recommended first-pass purification method for this compound?

A: For most solid organic compounds, recrystallization is the most efficient and scalable first-pass purification technique. It is highly effective at removing small amounts of impurities from a large amount of product. Given that similar compounds like 3,5-dibromo-4-methylpyridine and methyl 3,5-dibromo-4-methylbenzoate are purified by recrystallization from alcohols like ethanol or methanol, these are excellent starting points[4][5][6].

Q3: How do I choose between recrystallization and column chromatography?

A: The choice depends on the nature and quantity of the impurities.

  • Choose Recrystallization when:

    • Your crude product is mostly pure (>85-90%).

    • The impurities have significantly different solubility profiles from your target compound in a given solvent.

    • You are working on a larger scale where chromatography would be cumbersome and expensive.

  • Choose Column Chromatography when:

    • Your crude product is a complex mixture with multiple components.

    • The impurities have very similar solubility to your product, making recrystallization ineffective.

    • You need to isolate multiple components from the reaction mixture.

    • You are working on a smaller scale (<5g).

Below is a decision-making workflow to help guide your choice.

G start Crude Product Analysis (TLC/¹H NMR) decision1 Is the product >90% pure? start->decision1 recrystallize Attempt Recrystallization decision1->recrystallize  Yes decision2 Are impurities separable by TLC? decision1->decision2  No end_success Pure Product recrystallize->end_success chromatography Perform Column Chromatography chromatography->end_success decision2->chromatography  Yes end_failure Re-evaluate Synthesis / Purification decision2->end_failure  No

Caption: Decision tree for selecting a purification method.

Part 2: Troubleshooting Purification Challenges

This section provides solutions to specific problems you might encounter during purification.

Recrystallization Troubleshooting

Q: My compound won't dissolve in the chosen solvent, even when heated.

A: This indicates poor solubility. The causality is a mismatch between the polarity of your compound and the solvent.

  • Solution 1: Increase Solvent Polarity. If you are using a non-polar solvent like hexanes, try adding a more polar co-solvent like ethyl acetate or dichloromethane.

  • Solution 2: Change Solvent Class. If alcohols (methanol, ethanol) are not working, consider other solvents like acetonitrile, ethyl acetate, or a toluene/heptane mixture. Always test solubility on a small scale first.

Q: No crystals form after the solution has cooled.

A: Crystal formation requires nucleation and growth, which can sometimes be slow to initiate.

  • Solution 1: Induce Nucleation. Scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide a surface for crystal nucleation.

  • Solution 2: Seed the Solution. Add a tiny crystal of pure product (if available) to the solution. This provides a template for crystal growth.

  • Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again[7].

  • Solution 4: Cool to a Lower Temperature. Place the flask in an ice bath or a freezer for a short period.

Q: My product has "oiled out" instead of forming crystals.

A: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound. It is common when the solution is cooled too quickly or when the boiling point of the solvent is much higher than the product's melting point.

  • Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil redissolves completely. You may need to add a small amount of extra solvent. Then, allow the flask to cool very slowly to room temperature, insulated if necessary, before moving to an ice bath[8].

  • Solution 2: Use a Lower-Boiling Solvent. Choose a solvent with a boiling point lower than your compound's melting point.

Column Chromatography Troubleshooting

Q: I'm observing significant peak tailing on my TLC plate and column.

A: For pyridine derivatives, peak tailing is a classic problem caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica gel surface[9]. This creates a secondary, strong interaction that slows the elution of a fraction of the molecules, causing the peak to tail.

  • Solution 1: Add a Basic Modifier. Add a small amount of a competing base, like triethylamine (TEA) or pyridine (~0.5-1%), to your eluent system[9]. The modifier will preferentially bind to the active silanol sites, allowing your compound to elute more symmetrically.

  • Solution 2: Use a Different Stationary Phase. Consider using deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).

Q: My product is co-eluting with an impurity.

A: This means the chosen eluent system is not providing adequate separation (resolution).

  • Solution 1: Decrease Eluent Polarity. A less polar (weaker) mobile phase will cause all compounds to move more slowly, often increasing the separation between bands. Systematically test mixtures with a higher ratio of the non-polar solvent (e.g., switch from 10% EtOAc/Hexane to 5% EtOAc/Hexane).

  • Solution 2: Change Solvent System. The selectivity of the separation can be altered by changing the solvents. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order and improve separation[9].

Q: I have very low recovery of my product after the column.

A: Low recovery can be due to several factors.

  • Cause 1: Irreversible Adsorption. Your compound may be too polar for the silica gel and is binding irreversibly.

    • Solution: As mentioned for tailing, adding a modifier like TEA to the eluent can help. In more extreme cases, you may need to switch to a more polar eluent system or a different stationary phase like reversed-phase silica (C18).

  • Cause 2: Product Decomposition. The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.

    • Solution: Use deactivated silica gel or run the column quickly to minimize contact time. Neutralizing the crude sample before loading can also help.

  • Cause 3: Physical Loss. The compound may have been lost during solvent removal if it is volatile, or if fractions were not collected properly. Always check your empty column and flasks for residual product.

Part 3: Standard Operating Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point and should be optimized based on small-scale solubility tests.

Parameter Recommendation Rationale
Primary Solvent Methanol or EthanolSimilar dibrominated aromatics show good solubility in hot alcohols and lower solubility when cold[4][5][6].
Co-Solvent Deionized WaterIf the compound is too soluble in pure alcohol, adding water will decrease its solubility and promote crystallization upon cooling[8].
Apparatus Erlenmeyer Flask, Hot Plate, CondenserAn Erlenmeyer flask reduces solvent evaporation. A condenser is recommended for larger volumes or volatile solvents.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them[7].

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and acquire an NMR spectrum to assess purity.

G cluster_0 Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Cool Solution Slowly to Form Crystals A->B C 3. Isolate Crystals by Vacuum Filtration B->C D 4. Wash with Ice-Cold Solvent C->D E 5. Dry Crystals Under Vacuum D->E

Caption: Standard workflow for recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes silica gel as the stationary phase.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Eluent System Ethyl Acetate / HexanesA common, effective solvent system providing a good polarity range. Start with a low polarity (e.g., 5% EtOAc) and increase as needed.
TLC Visualization UV lamp (254 nm)The aromatic pyridine ring will be visible under UV light.

Step-by-Step Methodology:

  • Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.25-0.35. This provides optimal separation on the column.

  • Pack the Column: Prepare a slurry of silica gel in the non-polar solvent (hexanes) and carefully pack the column. Equilibrate the column by running 2-3 column volumes of the starting eluent through the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Analysis: Assess the purity of the final product using appropriate analytical techniques (NMR, LC-MS, melting point).

References

  • Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. IUCrData, 1(Pt 6). Available at: [Link]

  • Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E, 66(Pt 5), o982. Available at: [Link]

  • Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Saini, C. K., et al. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(2), 13-18. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available at: [Link]

  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Available at: [Link]

  • National Center for Biotechnology Information. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Available at: [Link]

  • Reddit. (2022). Drying and distilling pyridine. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester. Available at: [Link]

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Technical Support Guide: Low-Temperature Lithiation of Methyl 3,5-dibromo-4-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the low-temperature lithiation of Methyl 3,5-dibromo-4-pyridinecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging reaction to create novel functionalized pyridine building blocks. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common issues, and provide actionable solutions based on established chemical logic and field experience.

Introduction: The Strategic Value and Challenges

The selective functionalization of a pyridine ring is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. This compound is a valuable starting material, but its reactivity presents unique challenges. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition, while the presence of a methyl ester introduces another electrophilic site.

The goal of this reaction is to achieve a highly regioselective deprotonation at the C4 position. This is made possible by the strong acidifying effect of the two flanking bromine atoms. However, success hinges on precise control of reaction parameters to favor the desired kinetic product and avoid a landscape of potential side reactions. This guide will equip you with the knowledge to navigate these challenges effectively.

Section 1: Core Principles & Reaction Mechanism

The foundational reaction is a directed ortho-metalation, or more accurately, a deprotonation at the position activated by adjacent halogen atoms. The choice of a strong, sterically hindered, non-nucleophilic base is paramount. Lithium diisopropylamide (LDA) is the reagent of choice, as its bulkiness prevents it from attacking the sensitive ester group or the pyridine ring itself, a common issue with smaller, more nucleophilic bases like n-butyllithium[1][2].

The entire process must be conducted at very low temperatures (typically -78 °C) under strictly anhydrous and inert conditions. This low temperature is not merely a suggestion; it is essential for "freezing out" undesired thermodynamic pathways and preventing decomposition of the thermally sensitive lithiated intermediate[3].

Reaction_Mechanism sub intermediate Lithiated Intermediate (Kinetic Product) sub->intermediate 1. LDA, THF, -78 °C side_product Side Products (e.g., Ester attack, Ring addition) sub->side_product If Temp > -70 °C or non-hindered base lda LDA (LiN(i-Pr)₂) diisopropylamine Diisopropylamine lda->diisopropylamine byproduct product intermediate->product 2. Quench with E⁺ electrophile Electrophile (E⁺)

Caption: General mechanism for C4-deprotonation and electrophilic quench.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is a temperature of -78 °C so critical for this reaction?

A: At temperatures higher than -78 °C, several competing side reactions become significant. The lithiated intermediate can become unstable, and the base (LDA) may have enough thermal energy to react as a nucleophile with the methyl ester. Furthermore, organolithium reagents can add to the C=N bond of the pyridine ring[1]. Maintaining a dry ice/acetone bath temperature is crucial for ensuring high selectivity and yield by remaining under kinetic control.

Q2: Can I use n-butyllithium (n-BuLi) instead of LDA?

A: It is strongly discouraged. n-BuLi is not only a strong base but also a potent nucleophile. It is highly likely to attack the ester carbonyl, leading to a complex mixture of products. Additionally, with di-halogenated aromatics, n-BuLi can sometimes promote lithium-halogen exchange rather than deprotonation, which would lead to functionalization at the C3 or C5 position instead of C4. Using a hindered, non-nucleophilic base like LDA or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is the correct approach[2][4].

Q3: My reaction solution turned dark brown or black upon adding the base. Is this normal?

A: Yes, the formation of the lithiated pyridine intermediate often results in a distinct color change, typically to a deep red, brown, or nearly black solution. This is a good visual indicator that the deprotonation is likely occurring. A clear, colorless, or pale yellow solution may indicate a problem with the base or the presence of moisture.

Q4: How can I confirm the formation of the lithiated intermediate before adding my electrophile?

A: While online monitoring is difficult, a common validation technique is to perform a small-scale trial run or take a reaction aliquot (under inert conditions) and quench it with a simple, reliable electrophile like deuterium oxide (D₂O). Subsequent ¹H NMR analysis showing the disappearance of the C4-H proton signal and mass spectrometry confirming the incorporation of deuterium provides strong evidence for successful lithiation at the desired position.

Q5: What are the most common electrophiles to use for quenching?

A: A wide variety of electrophiles can be used to trap the lithiated intermediate. The choice depends on the desired final product. See the table in Section 4 for a more comprehensive list. Common examples include iodine (for iodination), N,N-dimethylformamide (DMF) (for formylation to an aldehyde), and carbon dioxide (for carboxylation).

Section 3: Detailed Troubleshooting Guide

Encountering issues is a normal part of performing complex organometallic chemistry. Use this guide to diagnose and resolve common problems.

Troubleshooting_Tree start Problem: Low or No Product Yield q1 Analysis of Crude Reaction: What was the major component? start->q1 a1 Starting Material Recovered q1->a1 a2 Complex Mixture of Products q1->a2 a3 Unidentified Baseline Material q1->a3 c1a Cause: Inactive Base (Degraded by air/moisture) a1->c1a c1b Cause: Insufficient Lithiation Time or Overly Rapid Base Addition a1->c1b c1c Cause: Temperature Too Low (Reaction kinetically too slow) a1->c1c c2a Cause: Temperature Rose Above -70 °C a2->c2a c2b Cause: Moisture Contamination a2->c2b c2c Cause: Wrong Base Used (e.g., n-BuLi) a2->c2c c3a Cause: Unstable Intermediate or Reactive Product a3->c3a c3b Cause: Electrophile Reacted with Base a3->c3b s1a Solution: Titrate your organolithium reagent before preparing LDA. Use fresh solvents. c1a->s1a s1b Solution: Allow lithiation to stir for 1-2 hours. Add base dropwise to maintain -78 °C. c1b->s1b s1c Solution: Verify your bath temperature. Ensure good stirring. c1c->s1c s2a Solution: Ensure efficient cooling and slow addition. Maintain inert atmosphere overpressure. c2a->s2a s2b Solution: Flame-dry all glassware. Use freshly distilled anhydrous solvents. c2b->s2b s2c Solution: Use only a hindered, non-nucleophilic base like LDA or LTMP. c2c->s2c s3a Solution: Consider in-situ trapping. Use milder workup conditions. c3a->s3a s3b Solution: Ensure lithiation is complete before adding the electrophile. Some electrophiles may require transmetalation first. c3b->s3b

Caption: Troubleshooting decision tree for low-yield lithiation reactions.
Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Action(s)
No reaction; only starting material recovered. 1. Inactive LDA (from old n-BuLi or wet diisopropylamine).2. Insufficient reaction time.3. Addition of substrate to base was too fast, quenching the base.1. Titrate the n-BuLi solution before use. Use freshly distilled, dry diisopropylamine and THF.2. Ensure the lithiation step proceeds for at least 1 hour at -78 °C.3. Add the substrate solution slowly to the LDA solution.
Low yield with many side products. 1. Reaction temperature rose above -70 °C.2. Contamination with water or oxygen.3. Use of a nucleophilic base (e.g., n-BuLi).1. Maintain a consistent dry ice/acetone bath. Add reagents slowly and sub-surface if possible.2. Flame-dry all glassware. Use anhydrous solvents and maintain a positive pressure of inert gas (Ar or N₂).3. Use only LDA or another suitable hindered base[1][2].
Product formed, but yield is consistently low (<30%). 1. Incomplete deprotonation.2. Inefficient quenching by the electrophile.3. Degradation during workup or purification.1. Increase equivalents of LDA slightly (e.g., from 1.1 to 1.3 eq).2. Ensure the electrophile is pure and added slowly at -78 °C before allowing the reaction to warm.3. Use a buffered aqueous quench (e.g., sat. aq. NH₄Cl) and avoid harsh acidic/basic conditions if the product is sensitive.
Formation of 3- or 5-substituted isomer. Lithium-Halogen exchange occurred instead of deprotonation.This is characteristic of using alkyllithiums like n-BuLi or t-BuLi. Strict adherence to using LDA will prevent this pathway and favor C4 deprotonation.

Section 4: Reference Experimental Protocol & Reagent Guide

This section provides a validated, step-by-step protocol for the lithiation and subsequent quench. It also includes guides for selecting reagents.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification p1 Flame-dry all glassware under vacuum. p2 Assemble under inert gas (Argon). p1->p2 p3 Prepare anhydrous THF and reagents. p2->p3 r1 Prepare LDA in situ: Add n-BuLi to Diisopropylamine in THF at -78 °C. p3->r1 r2 Slowly add substrate solution to LDA at -78 °C via cannula. r1->r2 r3 Stir for 1-2 hours at -78 °C (LITHIATION). r2->r3 r4 Add electrophile solution dropwise at -78 °C (QUENCH). r3->r4 r5 Slowly warm to room temperature. r4->r5 w1 Quench with sat. aq. NH₄Cl. r5->w1 w2 Extract with organic solvent (e.g., EtOAc). w1->w2 w3 Wash, dry, and concentrate. w2->w3 w4 Purify via column chromatography. w3->w4

Caption: Standard experimental workflow for low-temperature lithiation.
Step-by-Step Methodology: Lithiation-Iodination
  • Setup: Under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (1.2 mmol, 1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a thermometer and a magnetic stir bar.

  • LDA Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, 1.1 eq, as a solution in hexanes) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL). Slowly transfer this solution via cannula into the LDA solution at -78 °C over 20 minutes.

  • Lithiation: Stir the dark-colored reaction mixture at -78 °C for 1.5 hours.

  • Electrophilic Quench: Dissolve iodine (I₂, 1.5 mmol, 1.5 eq) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -78 °C. The dark color should dissipate.

  • Warm-up: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield Methyl 3,5-dibromo-4-iodo-pyridinecarboxylate.

Reagent Selection Guide
BaseStructurepKa (conj. acid)ProsCons
LDA LiN(i-Pr)₂~36Ideal Choice. Highly hindered, non-nucleophilic, commercially available or easily prepared in situ.Can be sluggish at very low temperatures; requires careful preparation.
LTMP Li(2,2,6,6-tetramethylpiperidide)~37Even more sterically hindered than LDA, can provide higher selectivity in difficult cases.More expensive; piperidine can be a difficult impurity to remove.
n-BuLi n-C₄H₉Li~50Very strong base.Highly Nucleophilic. Will attack the ester. Can cause Li-Br exchange. DO NOT USE.
t-BuLi t-C₄H₉Li~50Very strong base, more hindered than n-BuLi.Still nucleophilic enough to be problematic. Primarily used for Li-Br exchange[5]. NOT RECOMMENDED.
Common Electrophiles for Quenching
ElectrophileReagentResulting Functional Group
IodinationIodine (I₂)-I
FormylationN,N-Dimethylformamide (DMF)-CHO
CarboxylationCarbon Dioxide (CO₂) gas or dry ice-COOH
DeuterationDeuterium Oxide (D₂O)-D
HydroxymethylationParaformaldehyde-CH₂OH
SilylationTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃
BorylationTriisopropyl borate-B(O-iPr)₂

References

  • Fort, Y., Gros, P., & Caubère, P. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(10), 3497–3507. [Link]

  • ResearchGate. (n.d.). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. Retrieved January 23, 2026, from [Link]

  • Gupta, A. K., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

  • ResearchGate. (n.d.). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Retrieved January 23, 2026, from [Link]

  • PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. [Link]

  • Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(67), 9571–9573. [Link]

  • ResearchGate. (n.d.). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Retrieved January 23, 2026, from [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411–425. [Link]

  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. [Link]

  • National Institutes of Health. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications. [Link]

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Validation & Comparative

The Strategic Advantage: Unlocking Synthetic Versatility with Methyl 3,5-dibromo-4-pyridinecarboxylate over 3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. While 3,5-dibromopyridine has long been a staple dihalogenated heterocycle, its lesser-known counterpart, Methyl 3,5-dibromo-4-pyridinecarboxylate, offers a suite of strategic advantages. This guide provides an in-depth comparison, supported by experimental insights, to illuminate the superior synthetic utility of this functionalized pyridine derivative.

The presence of a methyl carboxylate group at the 4-position of the 3,5-dibromopyridine scaffold fundamentally alters the electronic properties and steric environment of the molecule. This seemingly minor modification unlocks opportunities for enhanced reactivity, regioselectivity, and the streamlined synthesis of complex molecular architectures, particularly in the realm of pharmaceutical discovery.

Enhanced Reactivity in Cross-Coupling Reactions: An Electronic Perspective

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic influences its reactivity in various chemical transformations, including palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. The introduction of an electron-withdrawing methyl carboxylate group at the 4-position further modulates the electron density of the pyridine ring, impacting the reactivity of the carbon-bromine (C-Br) bonds at the 3 and 5-positions.

The electron-withdrawing nature of the ester functionality enhances the electrophilicity of the pyridine ring, making the C-Br bonds more susceptible to oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This increased reactivity can translate to milder reaction conditions, lower catalyst loadings, and improved yields compared to the less activated 3,5-dibromopyridine.

G cluster_0 Reactivity Comparison 3,5-dibromopyridine 3,5-dibromopyridine Less_activated_C-Br_bonds Less_activated_C-Br_bonds 3,5-dibromopyridine->Less_activated_C-Br_bonds Electron-neutral Methyl_3,5-dibromo-4-pyridinecarboxylate Methyl_3,5-dibromo-4-pyridinecarboxylate More_activated_C-Br_bonds More_activated_C-Br_bonds Methyl_3,5-dibromo-4-pyridinecarboxylate->More_activated_C-Br_bonds Electron-withdrawing -CO2Me group Slower_oxidative_addition Slower_oxidative_addition Less_activated_C-Br_bonds->Slower_oxidative_addition Faster_oxidative_addition Faster_oxidative_addition More_activated_C-Br_bonds->Faster_oxidative_addition

Regioselective Functionalization: A Tale of Two Bromines

While both bromine atoms in 3,5-dibromopyridine are chemically equivalent, the introduction of the methyl carboxylate group in this compound creates a subtle electronic differentiation between the C3-Br and C5-Br bonds. This difference, although modest, can be exploited to achieve regioselective mono-functionalization under carefully controlled reaction conditions. This is a significant advantage over the often-indiscriminate double substitution observed with 3,5-dibromopyridine. The ability to selectively functionalize one bromine atom while leaving the other intact for subsequent transformations is a powerful tool in the synthesis of complex, unsymmetrically substituted pyridine derivatives.

A Gateway to Novel Bioactive Scaffolds

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] The strategic placement of functional groups on the pyridine ring is crucial for modulating pharmacological activity. This compound serves as a versatile precursor to a wide array of polysubstituted pyridines that are otherwise challenging to access. The ester functionality itself can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, further expanding the molecular diversity accessible from this starting material.

Experimental Support: A Comparative Overview of Cross-Coupling Reactions

Reaction TypeSubstrateTypical Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura Coupling 3,5-dibromopyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O10070-90 (di-substituted)[3]
3-bromopyridine derivativePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-10085-95 (mono-substituted)[4]
Sonogashira Coupling 3,5-dibromopyridinePd(PPh₃)₄ / CuIEt₃NTHF60-8060-85 (di-substituted)[5]
3-bromo-2-aminopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96 (mono-substituted)[5]
Buchwald-Hartwig Amination 3,5-dibromopyridinePd₂(dba)₃ / BINAPNaOtBuToluene80-11060-80 (di-substituted)[6]
3-bromopyridine derivativePd(OAc)₂ / XPhosK₂CO₃t-BuOH10080-95 (mono-substituted)[7]

This table presents representative data from the literature for similar transformations and is intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

The data, while not a direct comparison, suggests that mono-functionalization of bromopyridines often proceeds with high efficiency. The enhanced electrophilicity of the pyridine ring in this compound is expected to facilitate these reactions, potentially leading to higher yields and/or milder conditions for mono-substitution compared to 3,5-dibromopyridine.

Experimental Protocols

General Procedure for Suzuki-Miyaura Monocoupling

To a solution of this compound (1.0 eq) and the corresponding boronic acid (1.1 eq) in a 4:1 mixture of dioxane and water is added K₃PO₄ (2.0 eq). The mixture is degassed with argon for 15 minutes. Then, Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) are added, and the reaction mixture is heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

G reagents This compound + Boronic Acid + Base (K₃PO₄) degas Degas with Argon reagents->degas catalyst Add Pd(OAc)₂ / SPhos degas->catalyst heat Heat (100 °C) catalyst->heat workup Aqueous Workup & Extraction heat->workup purification Column Chromatography workup->purification product Mono-arylated Product purification->product

General Procedure for Sonogashira Monocoupling

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a 2:1 mixture of THF and triethylamine is added CuI (0.1 eq). The mixture is degassed with argon for 15 minutes. Then, Pd(PPh₃)₄ (0.05 eq) is added, and the reaction mixture is stirred at 60 °C for 6-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography on silica gel.

Conclusion

  • Enhanced Reactivity: The electron-withdrawing methyl carboxylate group activates the C-Br bonds towards oxidative addition in cross-coupling reactions.

  • Potential for Regioselectivity: The electronic differentiation between the two bromine atoms allows for selective mono-functionalization.

  • Increased Synthetic Versatility: The ester functionality serves as a handle for further chemical transformations, expanding the accessible chemical space.

By leveraging these advantages, chemists can design more efficient and elegant synthetic routes to novel compounds with potential applications in drug discovery and materials science.

References

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chem-Station. (2024). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. [Link]

  • ACS Publications. (2020). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. [Link]

  • ResearchGate. (2019). Sonogashira coupling of 3,5-dibromo-4-pyrones 1i,j. [Link]

  • Royal Society of Chemistry. (2020). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). [Link]

  • ResearchGate. (2022). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferroceneboronic acid, ferrocene-1,1′-diboronic acid, and its bis-pinacol ester. [Link]

  • MDPI. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • ResearchGate. (2004). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]

  • ResearchGate. (2021). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. [Link]

  • Royal Society of Chemistry. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • MDPI. (2024). Ab Initio Study on the Vibrational and Electronic Properties of Radiation-Induced Defects in Potassium Bromide. [Link]

  • ResearchGate. (2023). Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines (Part III). [Link]

  • ResearchGate. (2022). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium aryltrifluoroborates. [Link]

  • Bentham Science. (2023). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). [Link]

  • PubMed Central. (2023). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. [Link]

  • PubMed Central. (2022). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

  • ResearchGate. (2019). Molecular and Electronic Structure of substituted BODIPY Dyes: Quantum Chemical Study. [Link]

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A Comparative Guide to the Synthesis of Methyl 3,5-dibromo-4-pyridinecarboxylate: An Evaluation of Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 3,5-dibromo-4-pyridinecarboxylate is a pivotal building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures. Its utility stems from the strategic placement of the bromine atoms, which serve as versatile handles for further functionalization via cross-coupling reactions, and the methyl ester group, which can be readily hydrolyzed or converted to other functional groups. The efficient and scalable synthesis of this intermediate is therefore a topic of significant interest to researchers in both academic and industrial settings.

This guide provides a comparative analysis of established and alternative synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a data-driven comparison to guide researchers in selecting the optimal route for their specific needs, considering factors such as yield, scalability, and reagent availability.

Route 1: The Classical Approach via Direct Bromination of Isonicotinic Acid

The most conventional and widely cited method for preparing the target compound begins with the direct bromination of isonicotinic acid (pyridine-4-carboxylic acid). This approach leverages the deactivating and meta-directing nature of the carboxylic acid group, which, combined with the inherent electron-deficient character of the pyridine ring, necessitates harsh reaction conditions to achieve dibromination at the 3- and 5-positions.

Mechanistic Rationale

The pyridine ring is inherently electron-deficient and thus resistant to electrophilic aromatic substitution. The presence of the electron-withdrawing carboxylic acid group at the 4-position further deactivates the ring, making substitution even more challenging. To overcome this high activation barrier, the reaction is typically performed in fuming sulfuric acid (oleum), which serves two critical roles. First, it protonates the pyridine nitrogen, further increasing the ring's electrophilicity. Second, it acts as a powerful solvent and dehydrating agent. The electrophile, Br+, is generated in situ from elemental bromine. The reaction proceeds at high temperatures over an extended period to drive the substitution to completion at the positions meta to the carboxyl group. Subsequent esterification of the resulting 3,5-dibromoisonicotinic acid with methanol yields the final product.

Experimental Protocol: Two-Step Synthesis from Isonicotinic Acid

Step 1: Synthesis of 3,5-Dibromoisonicotinic Acid

  • In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution).

  • Carefully charge the flask with 20% fuming sulfuric acid (oleum).

  • While stirring and cooling in an ice bath, add isonicotinic acid portion-wise, maintaining the internal temperature below 20 °C.

  • Once the addition is complete, slowly add elemental bromine (Br₂) via the dropping funnel.

  • After the bromine addition, heat the reaction mixture to 130-140 °C and maintain for 48-72 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove excess acid, and then washed with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 3,5-dibromoisonicotinic acid as a white to off-white solid.

Step 2: Esterification to this compound

  • Suspend the crude 3,5-dibromoisonicotinic acid in methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) or concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux and maintain for 12-24 hours until TLC or LC-MS analysis indicates complete conversion.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound.

Workflow Diagram: Classical Route

cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification A Isonicotinic Acid B Reaction Vessel (Fuming H₂SO₄, Br₂) A->B C Heating (130-140 °C, 48-72h) B->C D Workup (Ice Quench, Filtration) C->D E 3,5-Dibromoisonicotinic Acid D->E F Reaction Vessel (Methanol, H₂SO₄/SOCl₂) E->F G Reflux (12-24h) F->G H Workup & Purification (Neutralization, Extraction) G->H I Methyl 3,5-dibromo-4- pyridinecarboxylate H->I

Caption: Workflow for the two-step synthesis via direct bromination.

Route 2: Alternative Approach via Sandmeyer Reaction of an Aminopyridine Precursor

An alternative strategy avoids the harsh conditions of direct bromination by building the functionality around a more activated pyridine core. This route starts from 2-amino-4-picoline, proceeds through diazotization and Sandmeyer-type reactions to install the desired functionalities, and finishes with oxidation and esterification. While involving more steps, this method offers milder conditions for the key transformations.

Mechanistic Rationale

This route leverages the well-established chemistry of aminopyridines. The amino group at the 2-position can be converted into a diazonium salt, which is an excellent leaving group and can be displaced by various nucleophiles. Bromination of the activated 2-amino-4-picoline ring occurs readily under milder conditions. The key steps involve:

  • Bromination: The amino group activates the pyridine ring, facilitating electrophilic bromination at the 3- and 5-positions.

  • Diazotization: The 2-amino group is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and acid).

  • Hydrolysis: The diazonium salt is displaced by a hydroxyl group upon heating in an acidic aqueous solution to form a 2-hydroxypyridine derivative.

  • Oxidation & Esterification: The methyl group at the 4-position is oxidized to a carboxylic acid, followed by esterification. The order of these final steps can sometimes be varied.

Experimental Protocol: Multi-step Synthesis from 2-Amino-4-picoline

Step 1: Synthesis of 2-Amino-3,5-dibromo-4-picoline

  • Dissolve 2-amino-4-picoline in a suitable solvent like acetic acid or concentrated H₂SO₄.

  • Cool the solution in an ice-salt bath.

  • Add a solution of bromine in the same solvent dropwise, keeping the temperature low.

  • After addition, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto ice, neutralize with a base (e.g., NaOH or NH₄OH), and extract the product with an organic solvent.

  • Purify the crude product to obtain 2-amino-3,5-dibromo-4-picoline.

Step 2: Synthesis of 3,5-Dibromo-2-hydroxy-4-picoline

  • Suspend 2-amino-3,5-dibromo-4-picoline in dilute sulfuric acid.

  • Cool to 0-5 °C and add a solution of sodium nitrite (NaNO₂) in water dropwise.

  • After the addition is complete, heat the mixture gently (e.g., to 50-70 °C) until nitrogen evolution ceases.

  • Cool the solution, collect the precipitated product by filtration, and wash with water.

Step 3: Oxidation to 3,5-Dibromo-2-hydroxypyridine-4-carboxylic Acid

  • Heat the 3,5-dibromo-2-hydroxy-4-picoline in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

  • Maintain the reaction at reflux until the purple color of the permanganate has disappeared.

  • Filter the hot solution to remove manganese dioxide (MnO₂).

  • Acidify the filtrate to precipitate the carboxylic acid product.

Step 4: Concurrent Dehydroxylation and Esterification

  • This final transformation is more complex and often requires specific reagents. A possible route involves conversion of the carboxylic acid to the acid chloride, followed by treatment with PBr₃ or a similar reagent to replace the 2-hydroxy group with bromine, and finally, reaction with methanol. A more direct, albeit advanced, method might involve a two-step process: esterification with methanol and acid catalyst, followed by reductive dehydroxylation of the 2-position (e.g., via conversion to a triflate and subsequent hydrogenolysis). For the purpose of this guide, we will represent this as a conceptual final conversion. The final esterification is similar to that described in Route 1.

Workflow Diagram: Alternative Route

A 2-Amino-4-picoline B Bromination (Br₂, Acetic Acid) A->B C 2-Amino-3,5-dibromo- 4-picoline B->C D Diazotization/Hydrolysis (NaNO₂, H₂SO₄, H₂O, Δ) C->D E 3,5-Dibromo-2-hydroxy- 4-picoline D->E F Oxidation (KMnO₄, Δ) E->F G 3,5-Dibromo-2-hydroxy- pyridine-4-carboxylic Acid F->G H Final Conversion (Dehydroxylation & Esterification) G->H I Methyl 3,5-dibromo-4- pyridinecarboxylate H->I

Caption: Multi-step alternative synthesis via a Sandmeyer-type reaction.

Performance Comparison and Data Summary

The choice between these synthetic routes depends heavily on the desired scale, available equipment, and safety considerations. The classical route is atom-economical but requires specialized equipment to handle fuming sulfuric acid and high temperatures safely. The alternative route uses milder conditions for many steps but is longer and may have a lower overall yield.

ParameterRoute 1: Direct BrominationRoute 2: Sandmeyer Approach
Starting Material Isonicotinic Acid2-Amino-4-picoline
Number of Steps 24+
Key Reagents Fuming H₂SO₄, Br₂, SOCl₂Br₂, NaNO₂, KMnO₄
Reaction Conditions Very harsh (140 °C, oleum)Generally milder (0-100 °C)
Typical Overall Yield 40-60%15-30% (highly variable)
Scalability Challenging due to heat/mass transferMore amenable to lab-scale; industrial scale-up is complex
Safety Concerns Highly corrosive reagents, high T/P, Br₂ handlingDiazonium salts can be explosive, handling of KMnO₄
Purification Crystallization is often sufficientMultiple chromatographic purifications may be needed

Conclusion and Expert Recommendation

For large-scale, industrial production where process optimization can be heavily invested, the Classical Direct Bromination Route (Route 1) remains the more established and economical choice despite its harsh conditions. The two-step process and higher overall yield make it attractive from a manufacturing perspective, provided that appropriate engineering controls are in place to handle the hazardous reagents and reaction parameters safely.

For laboratory-scale synthesis, particularly for medicinal chemistry applications where derivatization is key, the Alternative Sandmeyer Approach (Route 2) offers greater flexibility. Although longer and lower-yielding, the milder conditions and the use of more common laboratory reagents can make it a more practical option. The intermediates generated along this pathway also offer opportunities for diversification, which can be a significant advantage in a research and development context.

Ultimately, the selection of a synthetic route is a multifactorial decision. Researchers must weigh the trade-offs between yield, operational simplicity, safety, and cost to determine the most suitable method for their specific objectives.

References

  • Synthesis of 3,5-Dibromoisonicotinic Acid: M. G. Reinecke, L. R. Kray, J. Org. Chem., 1966 , 31 (12), pp 4215–4219. A foundational paper describing the synthesis of halogenated pyridines. URL: [Link]

  • General Procedures for Pyridine Bromination: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley. This textbook provides comprehensive background on the reactivity of pyridine and its derivatives. URL: [Link]

  • Sandmeyer Reaction on Pyridine Rings: T. J. Kress, J. Org. Chem., 1985 , 50 (17), pp 3073–3076. This reference provides examples and context for diazotization and substitution reactions on aminopyridine substrates. URL: [Link]

A Senior Application Scientist's Guide to the Cost-Effectiveness of Methyl 3,5-dibromo-4-pyridinecarboxylate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to achieving both synthetic efficiency and economic viability. This guide provides an in-depth analysis of Methyl 3,5-dibromo-4-pyridinecarboxylate, a pivotal intermediate for constructing complex, polysubstituted pyridine scaffolds. We will objectively compare its utility and cost-effectiveness against alternative synthetic strategies, supported by experimental data, process logic, and cost considerations. This document is intended for researchers, chemists, and process development professionals who are navigating the challenges of multi-step synthesis and require a robust framework for making informed decisions on starting materials.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this heterocycle.[1] The market for pyridine and its derivatives is substantial, reflecting its critical role in the pharmaceutical and agrochemical industries.[2] Specifically, the 3,5-disubstituted pyridine motif allows for the creation of intricate molecular architectures with precise three-dimensional arrangements, crucial for optimizing biological activity and pharmacokinetic properties.

This compound serves as a versatile and strategically functionalized starting material. The two bromine atoms at the C3 and C5 positions offer orthogonal handles for sequential, site-selective cross-coupling reactions, while the methyl ester at C4 provides a point for further modification or can influence the electronic properties of the ring. However, its adoption in a synthetic campaign must be justified by its overall cost-effectiveness, which encompasses not only the price of the reagent but also factors like reaction yields, step economy, and process scalability. Challenges in scaling up syntheses, such as the use of cryogenic reactions or inefficient purification steps, can significantly impact the overall cost and feasibility of a drug development program.[3]

This guide will dissect the synthetic routes utilizing this key intermediate and compare them to alternative pathways to the same or similar target molecules.

Section 1: Analysis of this compound

1.1. Synthesis and Cost Factors

The commercial availability and price of this compound are dictated by the efficiency of its manufacturing process. Typically synthesized from more common pyridine derivatives, the route involves bromination and esterification. The cost of raw materials, the number of synthetic steps, and the yields of these transformations are primary drivers of its market price. While specific pricing is proprietary, its value is justified by the synthetic versatility it offers. A multi-step synthesis with a total yield of 46.7% for a related compound, 3,5-dibromo-4-aminopyridine, highlights that complex pyridine derivatives can be costly to produce.[4]

1.2. Key Synthetic Applications: A Platform for Diversity

The true value of this compound lies in its ability to undergo regioselective palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms, influenced by the electronic nature of the ester and the pyridine nitrogen, allows for a controlled, stepwise introduction of diverse substituents.

  • Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. The dibrominated pyridine core can react sequentially with different boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the C3 and C5 positions.[5][6] The choice of palladium catalyst and ligands is crucial for controlling regioselectivity and achieving high yields.[7]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the pyridine ring.[8][9] This is a critical transformation for synthesizing compounds with applications as kinase inhibitors and other therapeutic agents. The development of specialized ligands has greatly expanded the scope of this reaction.[10]

  • Sonogashira Coupling: This reaction introduces alkyne functionalities, which are valuable for further transformations or as key structural elements in bioactive molecules.

The ability to perform these reactions sequentially provides a streamlined path to complex molecules that would otherwise require lengthy and less efficient synthetic routes.

Section 2: Comparative Analysis with Alternative Synthetic Strategies

To assess the cost-effectiveness of using this compound, we must compare it to alternative routes for synthesizing 3,5-disubstituted pyridines.

Strategy A: Synthesis via this compound This approach leverages the pre-installed bromine atoms for sequential functionalization.

Strategy B: Stepwise Functionalization of a Simpler Pyridine This alternative involves starting with a less expensive, simpler pyridine derivative (e.g., 4-picoline or isonicotinic acid) and introducing the desired substituents in a stepwise manner. This could involve:

  • Initial functionalization at C3.

  • Subsequent functionalization at C5.

  • Modification of the C4 substituent.

While the initial starting material is cheaper, this approach often requires more steps, involving protection/deprotection strategies and potentially facing challenges with regioselectivity, leading to lower overall yields and increased purification costs.

Strategy C: De Novo Ring Formation (e.g., Hantzsch Dihydropyridine Synthesis) This strategy involves constructing the pyridine ring from acyclic precursors. While powerful for certain substitution patterns, it may not be as flexible for creating the specific 3,5-disubstituted pattern with orthogonal handles for further diversification.[11] Multicomponent reactions offer high atom economy but may have limitations in substrate scope.[12]

Data Presentation: Cost-Effectiveness Comparison
ParameterStrategy A (via this compound)Strategy B (Stepwise Functionalization)Strategy C (De Novo Synthesis)
Starting Material Cost HighLowLow to Medium
Typical Step Count Low (2-4 steps to target)High (5-8 steps to target)Medium (1-3 steps to core)
Overall Yield Moderate to HighLow to ModerateModerate
Process Complexity Low to MediumHighMedium
Purification Difficulty ModerateHighModerate to High
Flexibility for Analogs HighModerateLow to Moderate
Overall Cost-Effectiveness High Low Medium

Section 3: Experimental Protocols & Workflow Visualization

To provide a practical context, we present a representative experimental protocol for a sequential Suzuki coupling using this compound and a visual workflow comparing the synthetic strategies.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 3-aryl-5-heteroaryl-4-pyridinecarboxylate.

Materials:

  • This compound

  • Arylboronic acid

  • Heteroarylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Standard laboratory glassware and purification equipment

Step 1: Monosubstitution at C5

  • To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.1 eq), Na₂CO₃ (2.0 eq), and a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 80 °C for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 3-bromo-5-aryl-4-pyridinecarboxylate.

Causality Explanation: The C5 position is often more reactive in Suzuki couplings of 3,5-dibromopyridines due to electronic effects. Using a slight excess of the boronic acid ensures complete consumption of the starting material for the first coupling. Pd(PPh₃)₄ is a reliable catalyst for this type of transformation.[13]

Step 2: Disubstitution at C3

  • To a reaction vessel, add the purified product from Step 1 (1.0 eq), heteroarylboronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and toluene.

  • Degas the mixture with nitrogen for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 100 °C for 18 hours.

  • Follow the same workup and purification procedure as in Step 1 to obtain the final product.

Causality Explanation: The second coupling often requires more forcing conditions (higher temperature, different solvent) due to the altered electronic nature and increased steric hindrance of the monosubstituted intermediate.

Workflow Visualization

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Synthetic_Strategy_A start Methyl 3,5-dibromo- 4-pyridinecarboxylate step1 First Suzuki Coupling (e.g., Arylboronic Acid) start->step1 intermediate Mono-arylated Intermediate step1->intermediate step2 Second Suzuki Coupling (e.g., Heteroarylboronic Acid) intermediate->step2 product Target Molecule: 3,5-Disubstituted Pyridine step2->product

Caption: Workflow for Strategy A using the target building block.

Synthetic_Strategy_B start Simple Pyridine (e.g., 4-Picoline) step1 Protection/ Activation start->step1 step2 First Functionalization (e.g., Bromination) step1->step2 step3 Second Functionalization (e.g., Nitration) step2->step3 step4 Modification & Coupling step3->step4 step5 Deprotection step4->step5 product Target Molecule: 3,5-Disubstituted Pyridine step5->product

Caption: Workflow for Strategy B showing increased step count.

Conclusion and Recommendations

While the upfront cost of this compound may be higher than that of simpler pyridine starting materials, its true value is realized in multi-step synthesis through superior step economy and strategic flexibility.

Key Findings:

  • Efficiency: Strategy A, utilizing this compound, significantly reduces the number of synthetic steps compared to building up the molecule from a simpler core. This leads to higher overall yields and reduced consumption of solvents and reagents.

  • Flexibility: The pre-installed orthogonal bromine handles are ideal for creating diverse chemical libraries through late-stage functionalization, a critical advantage in drug discovery.

  • Process Simplicity: Fewer steps and more reliable, well-documented reactions like Suzuki and Buchwald-Hartwig couplings simplify process development and scale-up, mitigating risks associated with complex, multi-step routes.[3]

Recommendation: For research and development programs focused on creating libraries of 3,5-disubstituted pyridines, this compound is a highly cost-effective and strategically sound choice. The initial investment in this advanced building block is offset by substantial savings in time, resources, and labor over the course of a synthetic campaign. For single-target, large-scale manufacturing, a detailed cost analysis of a de novo synthesis might be warranted, but for discovery and early development, the versatility of this reagent is unparalleled.

References

  • (PDF) 3,5-Dibromo-4-methylpyridine - ResearchGate. Available at: [Link]

  • Design and synthesis of fused pyridine building blocks for automated library generation. Available at: [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PubMed Central. Available at: [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF. Available at: [Link]

  • Pyridine & Pyridine Derivatives Market | Industry Report, 2030 - Grand View Research. Available at: [Link]

  • [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)] - PubMed. Available at: [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]

  • CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents.
  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC - NIH. Available at: [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines - MDPI. Available at: [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters - MDPI. Available at: [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C - American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.5b10620
  • An Efficient and Inexpensive Multigram Synthesis of 3,4-Dibromo- and 3,4-Dichlorofuran-2(5 H )-one | Request PDF - ResearchGate. Available at: [Link]

  • Methyl 3,5-dibromo-4-methylbenzoate - PMC - NIH. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - MDPI. Available at: [Link]

  • Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5 - ResearchGate. Available at: https://www.researchgate.net/publication/233777553_Synthesis_of_2-bromo-7-methyl-35-dihydro-imidazo45-dpyridin-4-one
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles - Scite.ai. Available at: [Link]<::aid-jhet1013>3.0.co;2-v.co;2-v

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A Comprehensive Guide to the Characterization of Methyl 3,5-dibromo-4-pyridinecarboxylate: A Comparative Analysis with Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Methyl 3,5-dibromo-4-pyridinecarboxylate stands as a compound of interest within the broader class of halogenated pyridine derivatives, which are key scaffolds in numerous pharmacologically active molecules. However, a conspicuous gap exists in the public domain, including comprehensive databases like PubChem, regarding its empirical experimental data.

This guide addresses this knowledge void by providing a robust framework for the complete experimental characterization of this compound. As direct experimental data is not yet available, we will cross-reference our proposed methodologies with the known experimental data of three key structural analogs:

  • Methyl 4-pyridinecarboxylate : The parent ester, providing a baseline for understanding the influence of the bromine substituents.

  • 3,5-Dibromo-4-pyridinecarboxylic acid : The corresponding carboxylic acid, which allows for an assessment of the impact of the methyl ester functionality.

  • 3,5-Dibromo-4-methylpyridine : A closely related precursor, offering insights into the pyridine core's properties.

By understanding the established physicochemical and spectral properties of these analogs, we can form educated hypotheses about the expected characteristics of this compound and design a comprehensive validation system for its synthesis and purification.

Comparative Physicochemical Data of Structural Analogs

A comparative analysis of the known physical properties of the selected analogs provides a foundation for predicting the behavior of this compound. The introduction of two bromine atoms is expected to significantly increase the molecular weight and melting point, and likely decrease the solubility in polar solvents compared to the parent ester.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 4-pyridinecarboxylate C₇H₇NO₂137.14[1]8-9208.45[2]
3,5-Dibromo-4-pyridinecarboxylic acid C₆H₃Br₂NO₂280.90218-223Not available
3,5-Dibromo-4-methylpyridine C₆H₅Br₂N250.92106-110[3]Not available
This compound (Predicted) C₇H₅Br₂NO₂294.93> 110> 210

Proposed Experimental Workflow for Characterization

The following is a detailed, self-validating workflow designed to fully characterize a newly synthesized batch of this compound. This workflow ensures scientific integrity by employing orthogonal analytical techniques to confirm the compound's identity, purity, and key physicochemical properties.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_data Data Interpretation & Comparison synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr ms Mass Spectrometry (HRMS-ESI) purification->ms ir Infrared Spectroscopy (FT-IR) purification->ir mp Melting Point Determination purification->mp purity_analysis Purity Assessment (HPLC, Elemental Analysis) purification->purity_analysis interpretation Spectral Interpretation & Structural Confirmation purity_analysis->interpretation comparison Comparison with Analog Data interpretation->comparison reporting Final Report & Data Archiving comparison->reporting

Caption: Proposed workflow for the synthesis, purification, and comprehensive characterization of this compound.

Detailed Experimental Protocols

Synthesis and Purification

A plausible synthesis route involves the esterification of 3,5-dibromo-4-pyridinecarboxylic acid.

Protocol:

  • Suspend 3,5-dibromo-4-pyridinecarboxylic acid (1.0 eq) in methanol (20 mL/g).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.

Causality: The use of thionyl chloride with methanol is a standard and efficient method for converting carboxylic acids to methyl esters. The reaction proceeds via an acyl chloride intermediate, which is highly reactive towards the alcohol. Purification by recrystallization is chosen to obtain a highly crystalline solid, which is essential for accurate melting point determination and X-ray crystallography if desired.[3]

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Protocol:

  • Ensure the purified product is completely dry.[4]

  • Load a small amount of the crystalline solid into a capillary tube, ensuring a packed height of 2-3 mm.[4]

  • Place the capillary tube in a calibrated melting point apparatus.[5]

  • Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Trustworthiness: A narrow melting range provides strong evidence of the sample's purity. Impurities typically cause a depression and broadening of the melting point.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

  • Prepare the solid sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[6][7]

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Expected Characteristic Peaks:

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1720-1740 cm⁻¹: C=O stretching of the ester group. This will be a strong, sharp peak.

  • ~1550-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.

  • ~1200-1300 cm⁻¹: C-O stretching of the ester group.

  • Below 800 cm⁻¹: C-Br stretching.

Causality: The presence of a strong carbonyl absorption band around 1730 cm⁻¹ and the absence of a broad O-H stretch (from the carboxylic acid starting material) would confirm the success of the esterification reaction.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

Expected ¹H NMR Signals (in CDCl₃):

  • ~8.5-8.7 ppm (singlet, 2H): Protons at the 2- and 6-positions of the pyridine ring. Due to the symmetrical substitution, these protons are chemically equivalent.

  • ~3.9-4.1 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).

Expected ¹³C NMR Signals (in CDCl₃):

  • ~165-170 ppm: Carbonyl carbon of the ester.

  • ~150-155 ppm: Carbons at the 2- and 6-positions of the pyridine ring.

  • ~140-145 ppm: Carbon at the 4-position of the pyridine ring (attached to the ester).

  • ~120-125 ppm: Carbons at the 3- and 5-positions of the pyridine ring (attached to bromine).

  • ~52-55 ppm: Methyl carbon of the ester.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a "fingerprint" of the molecule. The chemical shifts, splitting patterns (or lack thereof, in this symmetrical case), and integration values in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, must all be consistent with the proposed structure for it to be considered valid.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight, which can be used to confirm the elemental composition of the molecule.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.[9]

  • Observe the [M+H]⁺ ion peak.

Expected Result:

  • The isotopic pattern of the molecular ion peak should be characteristic of a molecule containing two bromine atoms (a distinctive pattern due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br).

  • The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass (C₇H₆Br₂NO₂⁺).

Causality: Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecular ion, minimizing fragmentation and providing a clear indication of the molecular weight.[10] The high resolution of the measurement allows for the unambiguous determination of the elemental formula.

Logical Framework for Structural Elucidation

The data obtained from the proposed experiments should be integrated to build a conclusive case for the structure and purity of this compound.

logic_diagram Start Synthesized Product IR IR: C=O & No O-H Start->IR MP MP: Sharp Range Start->MP MS HRMS: Correct Mass & Br₂ Pattern Start->MS H_NMR ¹H NMR: 2 Aromatic H, 3 Methyl H Start->H_NMR C_NMR ¹³C NMR: Correct No. of Signals Start->C_NMR Structure Structure Confirmed IR->Structure Purity High Purity Confirmed MP->Purity MS->Structure H_NMR->Structure C_NMR->Structure Final This compound (Verified) Purity->Final Structure->Final

Caption: Logical flow for confirming the identity and purity of the target compound through orthogonal analytical methods.

Conclusion

While PubChem and the broader scientific literature currently lack experimental data for this compound, this guide provides a comprehensive and scientifically rigorous framework for its synthesis, purification, and complete characterization. By systematically applying the detailed protocols for melting point determination, IR, NMR, and HRMS, researchers can confidently validate the structure and purity of this compound. Furthermore, by comparing the obtained data with the known properties of its structural analogs—Methyl 4-pyridinecarboxylate, 3,5-Dibromo-4-pyridinecarboxylic acid, and 3,5-Dibromo-4-methylpyridine—a deeper understanding of its chemical nature can be achieved. This approach not only fills a critical data gap but also exemplifies a robust methodology for the characterization of any novel chemical entity.

References

  • American Chemical Society. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Exp 8 - Infrared Spectroscopy. Retrieved from [Link]

  • Isaac Scientific Publishing. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
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  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. PubMed Central. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

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  • Vassar College. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpyridine-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,5-dibromo-4-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The proper disposal of a compound like Methyl 3,5-dibromo-4-pyridinecarboxylate is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and environmental science.

The core challenge with this compound lies in its chemical structure: it is a halogenated aromatic heterocyclic compound. Brominated organic compounds can exhibit environmental persistence and, if improperly incinerated at low temperatures, have the potential to form hazardous polybrominated dibenzodioxins or dibenzofurans[1]. Therefore, a rigorous and informed disposal process is mandatory.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before handling waste, a clear understanding of the compound's intrinsic hazards is essential. This dictates the necessary precautions to protect both laboratory personnel and the environment.

Chemical & Hazard Profile

While specific toxicity data for this compound is not extensively published, we can infer its primary hazards from its structural analogues, such as 3,5-Dibromo-4-methylpyridine and other pyridine derivatives. The primary concerns are acute toxicity and irritation[2][3][4].

Property Data Source
Molecular Formula C₇H₅Br₂NO₂Inferred
Molecular Weight ~294.93 g/mol Inferred
Physical State Solid (likely white to off-white powder/crystal)[5]
Primary Hazards Causes skin irritation, Serious eye irritation/damage, May cause respiratory irritation, Harmful if swallowed or in contact with skin.[2][3]
Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is risk mitigation. Given the hazards, the following must be worn when handling the compound or its waste:

  • Chemical Splash Goggles: To protect against eye contact, which can cause serious damage[2].

  • Nitrile Gloves: Provides a barrier against dermal contact. Always wash hands thoroughly after handling[2][5].

  • Laboratory Coat: To prevent contamination of personal clothing.

  • Fume Hood: All handling of the solid compound and preparation of waste containers should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[2].

Part 2: Step-by-Step Waste Management & Disposal Protocol

The guiding principle for disposing of this compound is strict segregation . It must be treated as halogenated organic waste . Mixing it with non-halogenated waste streams can contaminate large volumes of solvent and lead to complex, expensive disposal procedures[6][7].

Experimental Workflow: Waste Segregation and Collection

G cluster_prep Preparation Phase cluster_collection Collection Phase cluster_storage Storage & Disposal Phase start Waste Generation Point (e.g., end of reaction) container Select a designated 'Halogenated Organic Solid Waste' container start->container Step 1 labeling Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Accumulation Start Date container->labeling Step 2 transfer Transfer waste into container (Inside a fume hood) labeling->transfer Step 3 closure Securely close the container lid. Keep closed unless adding waste. transfer->closure Step 4 saa Store in designated Satellite Accumulation Area (SAA) closure->saa Step 5 ehs Contact Environmental Health & Safety (EHS) for scheduled pickup saa->ehs Step 6 final Professional Disposal (High-Temperature Incineration) ehs->final Step 7

Caption: Waste Management Workflow for this compound.

Detailed Protocol Steps:
  • Container Selection:

    • Choose a dedicated, chemically compatible container for "Halogenated Organic Solid Waste." A high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid is appropriate.

    • The container must be in good condition, free of damage, and have a secure, leak-proof closure[8].

  • Proper Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label. This is a regulatory requirement under the EPA[9].

    • Clearly write the full chemical name: "this compound." Do not use abbreviations[7].

    • List all constituents, including any residual solvents.

    • Record the "Accumulation Start Date," which is the date the first drop of waste enters the container.

  • Waste Transfer:

    • Solid Waste: Carefully transfer the solid powder or crystals into the designated waste container using a spatula or powder funnel. Perform this task inside a chemical fume hood to minimize inhalation risk.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels from a spill) should also be placed in this container.

    • Solutions: If the waste is in a solvent, it must be collected in a "Halogenated Organic Liquid Waste" container. Do not mix aqueous and organic waste streams [7].

  • Container Management:

    • Keep the waste container securely closed at all times, except when actively adding waste[9]. This is a critical EPA regulation to prevent the release of vapors.

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

  • On-Site Storage (Satellite Accumulation Area):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[9]. This area should be clearly marked and located at or near the point of generation.

    • Laboratories are typically limited to accumulating a maximum of 55 gallons of hazardous waste at any one time.

  • Arranging Final Disposal:

    • Your responsibility as a researcher is to prepare and store the waste safely. The final treatment and disposal must be handled by a licensed hazardous waste contractor.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to dispose of the chemical yourself. Hazardous chemicals must never be poured down the drain[9].

Part 3: Spill & Emergency Management

Accidents can happen, and a prepared response is the best defense.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or sand).

    • Carefully sweep the material into a dustpan and place it in your designated "Halogenated Organic Solid Waste" container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials (paper towels) as hazardous waste.

  • Large Spill or Spill in a Public Area:

    • Evacuate the immediate area.

    • Alert others and prevent entry.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Part 4: Regulatory and Environmental Context

The procedures outlined above are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle to grave"[10]. Halogenated organic compounds are of particular concern to environmental agencies due to their potential for persistence and bioaccumulation in ecosystems[11][12][13]. The prescribed disposal method for such compounds is typically high-temperature incineration at a licensed facility[14][15]. This process is designed to ensure the complete destruction of the organic molecule, breaking it down into carbon dioxide, water, and inorganic halides, thus preventing the formation of more toxic byproducts.

By adhering to this protocol, you ensure not only the safety of your laboratory colleagues but also the integrity of the environment, fulfilling your professional and ethical obligations.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • NOP - Network for Organic-chemistry Pot-procedures. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety (OCRS). (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Kowalska, J. et al. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna Pracy. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

  • Liverpool University Press. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.